
(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a pyrazole ring, a piperazine ring, and a piperidine ring. Pyrazoles are well-known components of various biologically active compounds . Piperazine and piperidine rings are common in many pharmaceuticals and exhibit a wide range of biological activities.
Chemical Reactions Analysis
The compound could undergo various chemical reactions depending on the conditions. For example, the pyrazole ring could potentially undergo reactions at the nitrogen atoms or at the carbon adjacent to the nitrogen .
Applications De Recherche Scientifique
Molecular Interaction and Pharmacophore Models The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide is a potent CB1 cannabinoid receptor antagonist. Its molecular interaction with the CB1 receptor was analyzed, revealing insights into the steric and electrostatic binding interactions. This research offers a foundational understanding of the antagonist's binding mechanism, which is crucial for the design of targeted therapeutics (J. Shim et al., 2002).
Synthesis and Biological Activities A series of N-phenylpyrazolyl aryl methanone derivatives, incorporating the arylthio/sulfinyl/sulfonyl group, have been synthesized and characterized. This study reports on the compounds' herbicidal and insecticidal activities, showcasing the chemical's potential in agricultural applications (Baolei Wang et al., 2015).
Molecular Structure Investigations Research on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties detailed molecular structure investigations through X-ray crystallography combined with Hirshfeld and DFT calculations. This work contributes to the deeper understanding of intermolecular interactions and electronic properties, which are significant for the development of materials and drugs (Ihab Shawish et al., 2021).
Anticancer Evaluation The anticancer activity of di- and trifunctional substituted 1,3-thiazoles, including compounds with piperazine substituents, was studied across various cancer cell lines. This research highlights the potential of such compounds in cancer therapy, providing insights into their efficacy and the structure-activity relationship (Kostyantyn Turov, 2020).
Synthesis and Characterization of Pyrazole Derivatives Novel pyrazole and isoxazole derivatives were synthesized and evaluated for their antibacterial and antifungal activities. This study underscores the importance of such derivatives in addressing microbial resistance, offering a path towards new antimicrobial agents (P. Sanjeeva et al., 2022).
Mécanisme D'action
Propriétés
IUPAC Name |
[4-(3,5-dimethyl-1-phenylpyrazol-4-yl)piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O3S/c1-17-21(18(2)27(23-17)20-7-5-4-6-8-20)24-13-15-25(16-14-24)22(28)19-9-11-26(12-10-19)31(3,29)30/h4-8,19H,9-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHKLUHNJIRJEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)N3CCN(CC3)C(=O)C4CCN(CC4)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
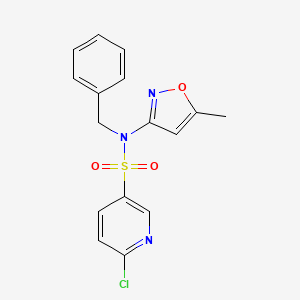
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2755867.png)
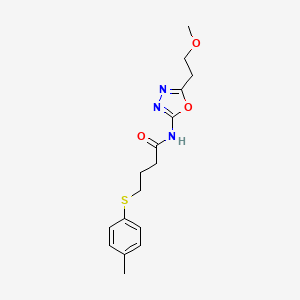
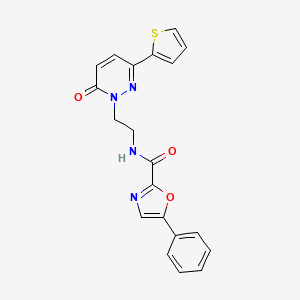
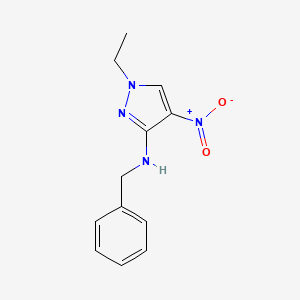

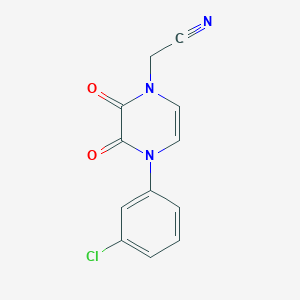
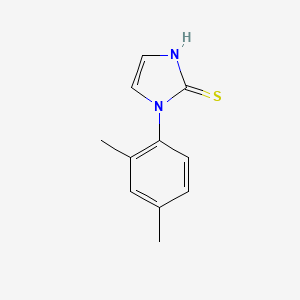
![3-chloro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2755877.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpiperidine-2,6-dione](/img/structure/B2755879.png)
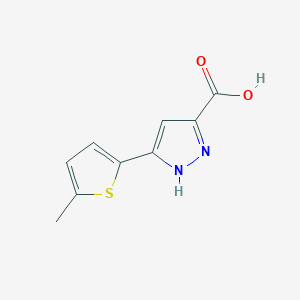


![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2755884.png)
